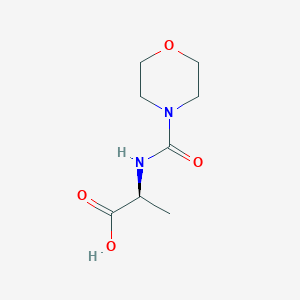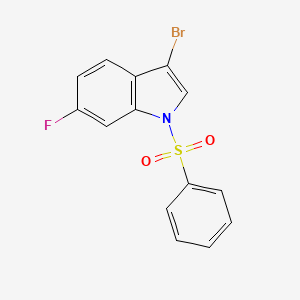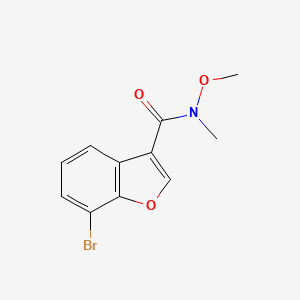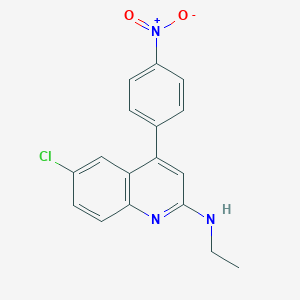
6-chloro-N-ethyl-4-(4-nitrophenyl)quinolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-ethyl-4-(4-nitrophenyl)quinolin-2-amine is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-ethyl-4-(4-nitrophenyl)quinolin-2-amine typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where an aromatic aldehyde reacts with an amine and a ketone under acidic conditions to form the quinoline ring. The specific steps for this compound may involve:
Nitration: Introduction of the nitro group to the phenyl ring.
Chlorination: Introduction of the chlorine atom to the quinoline ring.
Ethylamination: Introduction of the ethylamino group to the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
6-chloro-N-ethyl-4-(4-nitrophenyl)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-Chloro-2-ethylamino 4-(4-aminophenyl)quinoline.
科学研究应用
6-chloro-N-ethyl-4-(4-nitrophenyl)quinolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes and other industrial chemicals.
作用机制
The mechanism of action of 6-chloro-N-ethyl-4-(4-nitrophenyl)quinolin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity.
相似化合物的比较
Similar Compounds
6-Chloro-7-(2-morpholin-4-yl-ethylamino)quinoline-5,8-dione: Another quinoline derivative with similar structural features.
4-(4-Nitrophenyl)quinoline: Lacks the ethylamino group but shares the nitrophenyl and quinoline core.
Uniqueness
6-chloro-N-ethyl-4-(4-nitrophenyl)quinolin-2-amine is unique due to the presence of both the ethylamino and nitrophenyl groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
属性
分子式 |
C17H14ClN3O2 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC 名称 |
6-chloro-N-ethyl-4-(4-nitrophenyl)quinolin-2-amine |
InChI |
InChI=1S/C17H14ClN3O2/c1-2-19-17-10-14(11-3-6-13(7-4-11)21(22)23)15-9-12(18)5-8-16(15)20-17/h3-10H,2H2,1H3,(H,19,20) |
InChI 键 |
ISUFXLXYKMWOMM-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=NC2=C(C=C(C=C2)Cl)C(=C1)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
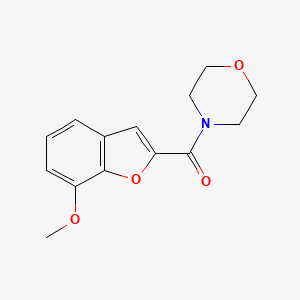

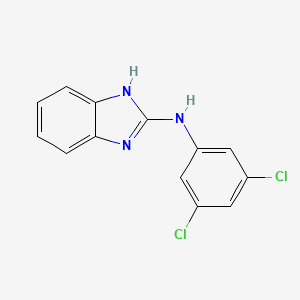
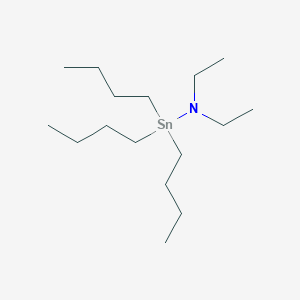
![5-Acetyl-benzo[b]thiophen-3-one](/img/structure/B8581596.png)
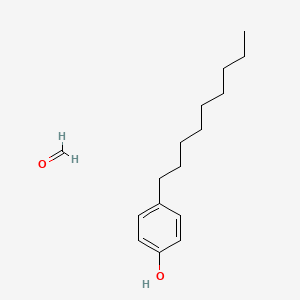
![7-Iodo-6-methylbenzo[d]isothiazol-3-amine](/img/structure/B8581605.png)
![({[(4-Nitrophenyl)methoxy]carbonyl}oxy)acetic acid](/img/structure/B8581613.png)
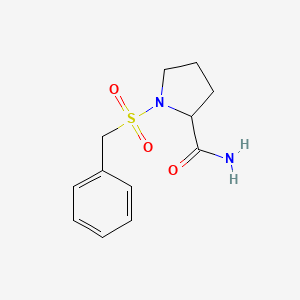
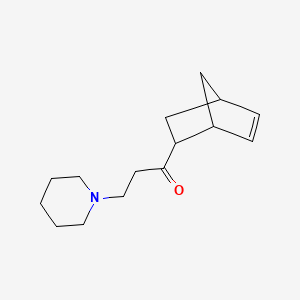
![(4S)-4-[2-(Benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B8581631.png)
